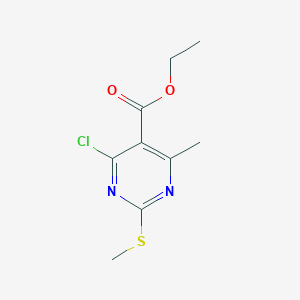
4-Cloro-6-metil-2-(metiltio)pirimidina-5-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is an off-white to light yellow solid . It is a pyrimidine derivative and has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .
Synthesis Analysis
This compound has been used in the synthesis of novel triazole-pyrimidine hybrids . The synthesis process involves a series of reactions, characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction with an excess of sodium methoxide results in the displacement of the methylthio group .Molecular Structure Analysis
The molecular structure of Ethyl 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is characterized by its IUPAC name, ethyl 4-chloro-6-methyl-2-(methylsulfanyl)-5-pyrimidinecarboxylate . Its InChI code is 1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(15-3)12-7(6)10/h4H2,1-3H3 .Chemical Reactions Analysis
The lability of the methylthio group in this compound is shown by the reaction with an excess of sodium methoxide to give methyl 2,4-di-methoxy pyrimidine-5-carboxylate . A number of other nucleophilic substitution products derived from this compound are also described .Physical And Chemical Properties Analysis
This compound is an off-white to light yellow solid . It has a molecular weight of 246.72 . It is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Agentes neuroprotectores y antineuroinflamatorios
El 4-Cloro-6-metil-2-(metiltio)pirimidina-5-carboxilato de etilo se ha utilizado en la síntesis de nuevos híbridos de triazol-pirimidina. Estos compuestos han mostrado resultados prometedores como posibles agentes neuroprotectores y antineuroinflamatorios . Se han evaluado por su capacidad para proteger las células neuronales y reducir la inflamación, lo cual es crucial en el tratamiento de enfermedades neurodegenerativas, accidentes cerebrovasculares isquémicos y lesiones cerebrales traumáticas.
Inhibición de quinasas
Este compuesto se ha utilizado en el desarrollo de pirimidinopiridonas, que son posibles inhibidores de la tirosina quinasa FMS . Los inhibidores de quinasas juegan un papel importante en la terapia contra el cáncer dirigida, ya que pueden interferir con las vías de señalización que promueven la división y supervivencia celular en las células cancerosas.
Síntesis de química medicinal
Como bloque de construcción en química medicinal, el this compound contribuye a la síntesis de varios compuestos con posibles aplicaciones terapéuticas . Su versatilidad en las reacciones químicas lo convierte en un componente valioso en el diseño de nuevos fármacos.
Investigación farmacéutica
En la investigación farmacéutica, este compuesto es parte del proceso de síntesis para crear nuevos candidatos a fármacos. Ha participado en la síntesis de compuestos con una amplia gama de actividades farmacológicas, incluyendo propiedades antivirales, anticancerígenas, antioxidantes y antimicrobianas .
Síntesis de inhibidores de DNA-PK
Se ha desarrollado una estrategia sintética mejorada para la síntesis a escala multigramo del inhibidor de DNA-PK AZD7648 utilizando this compound . Los inhibidores de DNA-PK se consideran agentes terapéuticos prometedores para el tratamiento del cáncer en combinación con radioterapia y quimioterapia.
Síntesis de alcaloide marino
Este compuesto se ha empleado en la síntesis total del alcaloide marino variolin B , que tiene potencial como agente antitumoral. El medio ambiente marino es una fuente rica de productos naturales biológicamente activos, y la síntesis de estos compuestos es crucial para el descubrimiento y desarrollo de fármacos.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
ethyl 4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-4-14-8(13)6-5(2)11-9(15-3)12-7(6)10/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZWCVGIENDCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1Cl)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623589 | |
| Record name | Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
583878-42-6 | |
| Record name | Ethyl 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



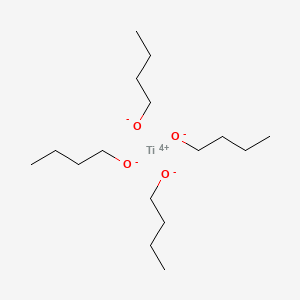
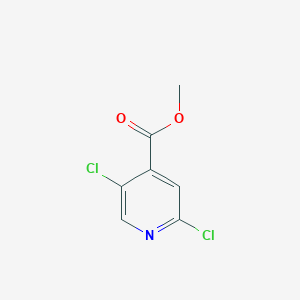
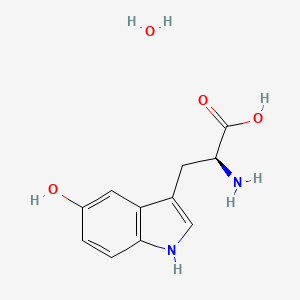

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
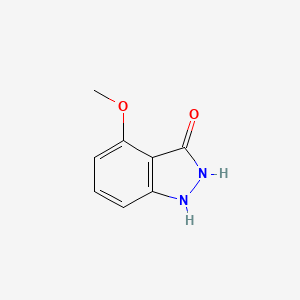
![6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1593135.png)
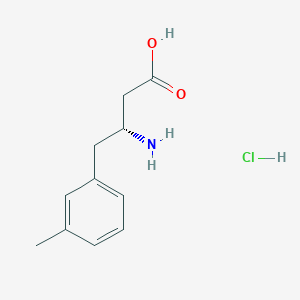
![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)


![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)